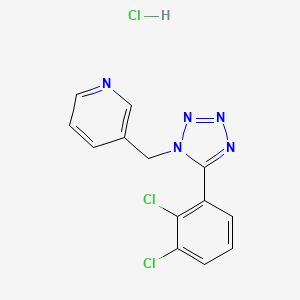

A 438079

Description

Properties

CAS No. |

899507-36-9 |

|---|---|

Molecular Formula |

C13H9Cl2N5 |

Molecular Weight |

306.15 g/mol |

IUPAC Name |

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine |

InChI |

InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2 |

InChI Key |

MMPAULQSJLVKHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A-438079 Mechanism of Action in Microglia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel prominently expressed on the surface of microglia, the resident immune cells of the central nervous system. Activation of P2X7R by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of pro-inflammatory events in microglia. A-438079 exerts its mechanism of action by competitively blocking this activation, thereby attenuating microglial-mediated neuroinflammation. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols relevant to the action of A-438079 in microglia.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism of action of A-438079 in microglia is the competitive antagonism of the P2X7 receptor.[1] In its resting state, the P2X7R is a closed ion channel. Upon binding of extracellular ATP, the channel undergoes a conformational change, leading to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[2] This initial cation flux is a critical first step in a series of downstream signaling events.

Prolonged or repeated stimulation with high concentrations of ATP can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. A-438079 effectively blocks both the initial channel opening and the subsequent pore formation.[1]

Signaling Pathways Modulated by A-438079

By inhibiting P2X7R, A-438079 modulates several key intracellular signaling pathways in microglia:

-

Inflammasome Activation: P2X7R activation is a potent trigger for the assembly and activation of the NLRP3 inflammasome.[2][3] The K⁺ efflux induced by P2X7R is a critical signal for this process. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[2] A-438079, by preventing K⁺ efflux, inhibits NLRP3 inflammasome activation and the subsequent release of these potent pro-inflammatory cytokines.[3][4]

-

MAPK and NF-κB Signaling: P2X7R activation can also stimulate the p38 MAPK and NF-κB signaling pathways, leading to the transcription and release of other pro-inflammatory mediators such as TNF-α and IL-6.[2][4] A-438079 has been shown to attenuate the activation of these pathways.[4]

-

Reactive Oxygen Species (ROS) Production: P2X7R activation in microglia can induce the production of ROS through NADPH oxidase.[5] A-438079 can mitigate this oxidative stress by blocking the initial P2X7R-mediated signaling.

The following diagram illustrates the central role of P2X7R in microglial activation and the inhibitory effect of A-438079.

Caption: P2X7R signaling cascade in microglia and its inhibition by A-438079.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of A-438079 in various microglial and related cell line models.

Table 1: A-438079 Inhibitory Potency

| Parameter | Cell Type/Receptor | Value | Reference |

| IC₅₀ | Rat P2X7R (recombinant) | 100 nM | [1] |

| IC₅₀ | Human P2X7R (recombinant) | 300 nM | [1] |

| pIC₅₀ | Human THP-1 cells (IL-1β release) | 6.7 | [1] |

| IC₅₀ | Murine EOC13 Microglia (ethidium⁺ uptake) | 7.9 ± 0.4 μM | [6] |

Table 2: Effects of A-438079 on Microglial Functions

| Experimental Model | Agonist | A-438079 Concentration | Observed Effect | Reference |

| Primary human microglia | 300 μM BzATP | 50 μM | Prevented decrease in phagocytic capacity | [7] |

| Rat spinal cord injury model | Endogenous ATP | 35 μ g/rat (i.p.) | Significantly decreased the number of P2X7R⁺/IBA-1⁺ microglia and reduced IL-1β and IL-18 expression | [3][8] |

| Murine EOC13 microglia | 1 mM ATP | 100 μM | 90 ± 1% inhibition of ethidium⁺ uptake | [6] |

| Rat neuropathic pain model | Endogenous ATP | ED₅₀ of 76 μM/kg | Reduced mechanical allodynia | [1] |

| LPS-induced septic rats | Endogenous ATP | 15 mg/kg | Alleviated lung oxidative stress and reduced IL-1β and IL-8 | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Microglial Cell Culture

Objective: To obtain primary microglial cultures for in vitro experiments.

Protocol:

-

Tissue Dissociation: Cortices from P0-P2 rodent pups are dissected and mechanically dissociated.

-

Enzymatic Digestion: The tissue is incubated in a solution containing trypsin and DNase to obtain a single-cell suspension.

-

Mixed Glial Culture: The cell suspension is plated in a T-75 flask with DMEM supplemented with 10% FBS and antibiotics. The culture is maintained for 10-14 days to form a confluent layer of astrocytes with microglia growing on top.

-

Microglial Isolation: The mixed glial culture flask is shaken at 230 rpm for 3-3.5 hours to detach the microglia.

-

Plating: The supernatant containing the microglia is collected, centrifuged, and the cell pellet is resuspended and plated onto appropriate culture vessels for subsequent experiments. Purity can be assessed by immunostaining for microglial markers like Iba1 or CD11b.

P2X7R-Mediated Pore Formation Assay (Ethidium Bromide Uptake)

Objective: To measure the formation of large pores in the microglial cell membrane following P2X7R activation.

Protocol:

-

Cell Preparation: Plate microglial cells in a suitable format for fluorescence microscopy or flow cytometry.

-

Antagonist Pre-incubation: Pre-incubate the cells with A-438079 (e.g., 10-100 μM) or vehicle control for 15-30 minutes at 37°C.[6]

-

Agonist and Dye Addition: Add the P2X7R agonist (e.g., 1 mM ATP or 100-300 μM BzATP) and a fluorescent dye that can enter through the P2X7R pore, such as ethidium bromide (e.g., 25 μM).[6]

-

Incubation: Incubate for 5-30 minutes at 37°C.[6]

-

Measurement: Measure the fluorescence intensity of the dye inside the cells using a fluorescence microscope, plate reader, or flow cytometer. An increase in intracellular fluorescence indicates pore formation.

The following diagram illustrates the workflow for the pore formation assay.

Caption: Experimental workflow for the P2X7R-mediated pore formation assay.

Microglial Phagocytosis Assay

Objective: To assess the effect of A-438079 on the phagocytic capacity of microglia.

Protocol:

-

Cell Seeding: Seed purified primary microglia onto coverslips in a 24-well plate at a density of approximately 50,000 cells/cm².[2]

-

Cell Recovery: Allow the cells to recover for 24 hours.[2]

-

Treatment: Pre-treat the microglia with A-438079 (e.g., 50 μM) or vehicle, followed by stimulation with a P2X7R agonist (e.g., 300 μM BzATP).[7]

-

Addition of Phagocytic Substrate: Add fluorescently labeled particles (e.g., latex beads or fibrillar Aβ₁₋₄₂) to the culture medium.[2][7]

-

Phagocytosis: Incubate for 1 hour at 37°C to allow for phagocytosis.[2]

-

Washing and Fixation: Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed particles and then fix the cells with 4% paraformaldehyde.[2]

-

Immunostaining and Imaging: Perform immunocytochemistry for a microglial marker (e.g., Iba1) to visualize the cell morphology and counterstain with DAPI for nuclear visualization.[2]

-

Quantification: Acquire images using a fluorescence microscope and quantify the number of fluorescent particles per cell or the percentage of phagocytic cells.

Cytokine Release Assay (ELISA)

Objective: To measure the inhibitory effect of A-438079 on the release of pro-inflammatory cytokines from microglia.

Protocol:

-

Cell Plating: Plate microglia in a multi-well plate.

-

Priming (Optional but often necessary for IL-1β): Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for several hours to induce the expression of pro-IL-1β.

-

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of A-438079 or vehicle for 30 minutes.

-

Stimulation: Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for a defined period (e.g., 1-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of specific cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) according to the manufacturer's instructions.

Conclusion

A-438079 is a valuable research tool and a potential therapeutic lead for neuroinflammatory and neurodegenerative disorders. Its mechanism of action is centered on the selective blockade of the P2X7 receptor in microglia. By inhibiting P2X7R-mediated signaling, A-438079 effectively suppresses key events in the neuroinflammatory cascade, including inflammasome activation, pro-inflammatory cytokine release, and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the role of P2X7R in neurological diseases and to develop novel therapeutic strategies targeting this pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 Receptor Activation Induces Reactive Oxygen Species Formation and Cell Death in Murine EOC13 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A-438079 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. A key player in the underlying pathology is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells within the nervous system, such as microglia and astrocytes. Upon activation by high concentrations of extracellular ATP released from damaged neurons, P2X7R initiates a cascade of neuroinflammatory events that contribute to the central sensitization and maintenance of neuropathic pain. A-438079, a potent and selective antagonist of the P2X7 receptor, has emerged as a critical pharmacological tool and a promising therapeutic candidate for mitigating neuropathic pain. This technical guide provides an in-depth analysis of the function of A-438079 in neuropathic pain, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action of A-438079

A-438079 exerts its analgesic effects in neuropathic pain models primarily by competitively blocking the P2X7 receptor.[1] This inhibition prevents the downstream signaling cascades initiated by P2X7R activation, leading to a reduction in neuroinflammation and a subsequent decrease in pain hypersensitivity. The key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokine Release: A-438079 effectively blocks the release of key pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), from microglia and other immune cells.[2][3][4][5] The activation of P2X7R is a critical step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β.[1][2][5][6][7] By blocking P2X7R, A-438079 prevents NLRP3 inflammasome activation and the subsequent release of mature IL-1β, a potent pain-sensitizing molecule.

-

Modulation of Glial Cell Activation: In neuropathic pain states, microglia and astrocytes become reactive, contributing to the establishment and maintenance of central sensitization. A-438079 has been shown to reduce the activation of these glial cells, thereby dampening the neuroinflammatory response.

-

Downregulation of Neuronal Hyperexcitability: By reducing the release of inflammatory mediators and potentially through direct effects on neuronal-glial interactions, A-438079 contributes to the normalization of neuronal excitability. For instance, it has been shown to decrease the upregulation of the transient receptor potential vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons in models of diabetic neuropathic pain.[6][8]

-

Inhibition of Downstream Signaling Pathways: The activation of P2X7R triggers several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).[6][9][10] A-438079 has been demonstrated to inhibit the phosphorylation of p38 MAPK and ERK1/2, further contributing to its anti-inflammatory and analgesic effects.[6][9]

Quantitative Data

The potency and efficacy of A-438079 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.

| In Vitro Potency of A-438079 | |||

| Assay | Cell Line/System | Species | IC50 / pIC50 |

| Calcium Influx | 1321N1 Astrocytoma Cells (recombinant P2X7R) | Rat | 100 nM |

| Calcium Influx | 1321N1 Astrocytoma Cells (recombinant P2X7R) | Human | 300 nM |

| IL-1β Release (stimulated by BzATP) | Human THP-1 cells | Human | pIC50: 6.7 |

| In Vivo Efficacy of A-438079 in Neuropathic Pain Models | |||

| Pain Model | Species | Effect | ED50 |

| Mechanical Allodynia (model not specified) | Rat | Dose-dependent reduction | 76 μmol/kg |

Signaling Pathways

The signaling cascades initiated by P2X7R activation and the points of intervention by A-438079 are complex. The following diagrams, generated using Graphviz, illustrate these pathways.

Caption: P2X7R signaling cascade in neuropathic pain and inhibition by A-438079.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of A-438079 in neuropathic pain.

In Vivo Experiments

-

Chronic Constriction Injury (CCI):

-

Species: Adult male Sprague-Dawley rats (200-250 g).

-

Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose chromic gut ligatures are tied around the nerve with a spacing of about 1 mm between each. The ligatures should be tightened until a slight constriction of the nerve is visible.

-

-

Spinal Nerve Ligation (SNL):

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, an incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture distal to the dorsal root ganglion.

-

-

Diabetic Neuropathic Pain (DNP):

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. The development of hyperglycemia confirms the diabetic state, and neuropathic pain symptoms typically develop over several weeks.

-

-

Intrathecal (i.t.) Injection:

-

Procedure: For acute injections, animals are lightly anesthetized, and a 30-gauge needle connected to a microsyringe is inserted between the L5 and L6 vertebrae. A tail-flick response confirms correct placement. For chronic administration, a polyethylene catheter (PE-10) can be implanted into the subarachnoid space.

-

Dosage of A-438079: A range of 1-30 µg per rat, dissolved in a vehicle such as saline with a small percentage of DMSO, is typically explored.[11]

-

-

Intraperitoneal (i.p.) Injection:

-

Procedure: The substance is injected into the peritoneal cavity.

-

Dosage of A-438079: Doses around 35 µ g/rat have been used in some studies.[12]

-

-

Mechanical Allodynia (von Frey Test):

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure: Animals are placed in individual clear plastic cages on a wire mesh floor and allowed to acclimate. Filaments of increasing bending force are applied perpendicularly to the mid-plantar surface of the hind paw until the filament buckles. A positive response is a brisk withdrawal, licking, or shaking of the paw. The 50% paw withdrawal threshold is often determined using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Apparatus: A radiant heat source.

-

Procedure: Animals are placed in individual clear plastic chambers on a glass floor. The radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

-

Caption: General workflow for in vivo assessment of A-438079 in neuropathic pain models.

In Vitro Experiments

-

Cell Line: Human 1321N1 astrocytoma cells stably transfected with rat or human P2X7R.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2X7R agonist (e.g., ATP or BzATP).

-

A-438079.

-

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Load cells with Fluo-4 AM.

-

Pre-incubate cells with varying concentrations of A-438079 or vehicle.

-

Stimulate with a P2X7R agonist.

-

Measure the change in fluorescence intensity using a fluorescence plate reader to determine intracellular calcium concentration.

-

-

Cell Line: Human monocytic cell line (THP-1).

-

Reagents:

-

Lipopolysaccharide (LPS) for priming.

-

P2X7R agonist (e.g., BzATP).

-

A-438079.

-

IL-1β ELISA kit.

-

-

Procedure:

-

Differentiate THP-1 cells into macrophage-like cells using PMA.

-

Prime the cells with LPS to induce pro-IL-1β expression.

-

Pre-incubate the cells with varying concentrations of A-438079 or vehicle.

-

Stimulate the cells with a P2X7R agonist.

-

Collect the cell supernatant.

-

Quantify the concentration of IL-1β in the supernatant using an ELISA kit.

-

Caption: General workflow for in vitro assays to evaluate the function of A-438079.

Conclusion

A-438079 is a valuable tool for elucidating the role of the P2X7 receptor in the pathophysiology of neuropathic pain. Its potent and selective antagonism of P2X7R leads to a significant reduction in neuroinflammation and pain hypersensitivity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of neuropathic pain and to develop novel, more effective therapeutics. The continued investigation of P2X7R antagonists like A-438079 holds considerable promise for addressing the unmet medical need in the management of this debilitating condition.

References

- 1. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome: a key driver of neuroinflammation and a novel therapeutic target for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 5. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: Role and Therapeutic Potential in Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of P2X7 Purinergic Receptor Ameliorates Fibromyalgia Syndrome by Suppressing NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of P2X7R/ERK signaling in dorsal root ganglia satellite glial cells in the development of chronic postsurgical pain induced by skin/muscle incision and retraction (SMIR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A-438079: A Selective P2X7 Receptor Antagonist for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-438079, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a compelling target for therapeutic intervention. This document details the pharmacological properties of A-438079, its mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the field.

Core Properties of A-438079

A-438079 is a small molecule, tetrazole-based compound that acts as a competitive antagonist of the P2X7 receptor.[1] It has demonstrated high selectivity for the human and rat P2X7 receptors, with significantly less activity at other P2X receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for A-438079 based on various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of A-438079

| Parameter | Species/Cell Line | Agonist | Value | Reference |

| IC50 | Human P2X7 (1321N1 cells) | BzATP | 300 nM | [1] |

| IC50 | Rat P2X7 (1321N1 cells) | BzATP | 100 nM | [1] |

| IC50 | Rat P2X7 (1321N1 cells) | BzATP | 321 nM | [2][3] |

| pIC50 | Human P2X7 | BzATP | 6.9 | [2][3] |

| pIC50 | Human THP-1 cells (IL-1β release) | BzATP | 6.7 | [1] |

| Selectivity | P2X2, P2X3, P2X4 | - | No significant activity up to 10 µM | [1] |

Table 2: In Vivo Efficacy of A-438079

| Animal Model | Effect Measured | Administration Route | ED50 / Effective Dose | Reference |

| Rat model of neuropathic pain | Reduction of mechanical allodynia | Intravenous (i.v.) | 76 µmol/kg | [1] |

| Rat model of neuropathic pain (SNL & CCI) | Increased withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [2] |

| Mice with status epilepticus | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [3] |

| Acetaminophen-induced liver injury in mice | Attenuated liver injury | Intraperitoneal (i.p.) | 80 mg/kg | [4] |

Mechanism of Action and Signaling Pathways

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[5] This initial ion flux initiates a cascade of downstream signaling events. Prolonged activation can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da.[5]

A-438079 competitively binds to the P2X7 receptor, preventing ATP from binding and thereby inhibiting these downstream signaling pathways. The key pathways modulated by P2X7 activation and consequently inhibited by A-438079 are depicted below.

Caption: P2X7 Receptor Signaling Cascade and Point of Inhibition by A-438079.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize A-438079.

In Vitro Calcium Influx Assay (FLIPR)

This assay is a common method to determine the potency of P2X7 receptor antagonists.

Caption: Workflow for a Fluorescence-Based Calcium Influx Assay.

Methodology:

-

Cell Culture: Human 1321N1 astrocytoma cells stably transfected with the human P2X7 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: A-438079 is serially diluted to a range of concentrations and added to the cells. The plates are incubated to allow for compound binding.

-

Agonist Stimulation: A P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The resulting fluorescence data is normalized and used to calculate the IC50 value, representing the concentration of A-438079 required to inhibit 50% of the maximal agonist response.

IL-1β Release Assay

This assay measures the functional consequence of P2X7 receptor blockade on pro-inflammatory cytokine release.

Methodology:

-

Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) or interferon-gamma (IFNγ). The cells are then primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]

-

Compound Treatment: The primed cells are pre-treated with various concentrations of A-438079.

-

P2X7 Activation: The P2X7 receptor is activated by adding an agonist like BzATP.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are used to determine the pIC50 value for the inhibition of IL-1β release.

In Vivo Models of Neuropathic Pain

Animal models are essential for evaluating the therapeutic potential of P2X7 antagonists.

Methodology (Spinal Nerve Ligation - SNL Model):

-

Model Induction: Neuropathic pain is induced in rats through the tight ligation of the L5 and L6 spinal nerves.

-

Compound Administration: A-438079 is administered to the animals, typically via intraperitoneal or intravenous injection, at various doses.[2]

-

Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The withdrawal threshold of the paw is measured before and after compound administration.

-

Data Analysis: The dose-dependent effect of A-438079 on the withdrawal threshold is analyzed to determine the ED50 value, the dose required to produce 50% of the maximum possible effect.

Conclusion

A-438079 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies exploring the therapeutic potential of P2X7 antagonism in inflammatory conditions, neuropathic pain, and other P2X7-mediated pathologies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unife.it [iris.unife.it]

The Role of A-438079 in Neuroinflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system (CNS), has emerged as a key player in initiating and propagating the neuroinflammatory cascade. Activation of P2X7R by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a downstream signaling pathway culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). A-438079 is a potent and selective antagonist of the P2X7 receptor. This technical guide provides an in-depth overview of the role and application of A-438079 in neuroinflammation research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its use in both in vitro and in vivo models, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action of A-438079

A-438079 is a competitive antagonist of the P2X7 receptor, exhibiting high selectivity over other P2X receptor subtypes.[1] Its primary mechanism of action in the context of neuroinflammation involves the blockade of ATP binding to the P2X7R on microglial cells.[2] This inhibition prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent downstream signaling events.

The activation of the P2X7R by ATP leads to a cascade of intracellular events, including K+ efflux, Ca2+ influx, and the generation of reactive oxygen species (ROS).[3] These events are critical for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that cleaves pro-caspase-1 into its active form.[4] Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[5] By blocking the initial P2X7R activation, A-438079 effectively inhibits this entire pathway, leading to a significant reduction in the production and release of these key pro-inflammatory cytokines.[5][6]

Quantitative Data from Preclinical Studies

The efficacy of A-438079 in mitigating neuroinflammation has been demonstrated across various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of A-438079

| Cell Type | Model/Stimulus | A-438079 Concentration | Measured Outcome | Result | Reference |

| Murine Microglia (EOC13) | ATP-induced Cation Uptake | 100 µM | Ethidium+ uptake | 90 ± 1% inhibition | [7] |

| Rat Spinal Cord Dorsal Horn Neurons | ATP- or BzATP-induced ROS Production | Not specified | ROS levels | Elimination of ROS production | [3] |

| BV-2 Microglial Cells | BzATP-induced AMPK activation and LC3II accumulation | Not specified | AMPK activation, LC3II levels | Effects abolished | [8] |

Table 2: In Vivo Efficacy of A-438079 in Neuroinflammatory Models

| Animal Model | Disease/Injury Model | A-438079 Dosage and Administration | Measured Outcome | Result | Reference |

| Rat | Spinal Cord Injury | 35 µ g/rat , intraperitoneal injection | Expression of IL-1β and IL-18 | Significantly decreased | [5] |

| Rat | Spinal Cord Injury | 35 µ g/rat , intraperitoneal injection | Number of P2X7R+/IBA-1+ cells | Significantly decreased | [5] |

| Rat | Lipopolysaccharide (LPS)-induced Sepsis | 15 mg/kg, intraperitoneal injection | Lung P2X7R expression | Decreased by ~72% compared to LPS group | [6] |

| Rat | Lipopolysaccharide (LPS)-induced Sepsis | 15 mg/kg, intraperitoneal injection | Serum IL-1β and IL-8 concentrations | Trended towards decrease | [6] |

| Mouse | Sepsis-Associated Encephalopathy (LPS model) | Not specified | Survival rate | Significantly alleviated reduction | |

| Mouse | Sepsis-Associated Encephalopathy (LPS model) | Not specified | Escape latency in Morris Water Maze | Significantly reduced extension |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing A-438079 to study neuroinflammation.

In Vitro Microglial Activation Assay

This protocol describes the induction of an inflammatory response in cultured microglial cells using lipopolysaccharide (LPS) and subsequent treatment with A-438079.

Materials:

-

Primary microglia or BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

A-438079 hydrochloride hydrate

-

Phosphate Buffered Saline (PBS)

-

Reagents for ELISA or Western Blot

Procedure:

-

Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Replace the medium with fresh serum-free DMEM and prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce pro-inflammatory gene expression.

-

A-438079 Treatment: Following priming, wash the cells with PBS and replace the medium with fresh serum-free DMEM containing A-438079 at the desired concentration (e.g., 10-100 µM). Incubate for 30 minutes.

-

Stimulation: Add a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells and incubate for 1-6 hours.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β) by ELISA.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of proteins such as P2X7R, NLRP3, and caspase-1.

-

In Vivo Spinal Cord Injury (SCI) Model in Rats

This protocol outlines the induction of a contusive spinal cord injury in rats and subsequent treatment with A-438079.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Spinal cord impactor device

-

A-438079 hydrochloride hydrate

-

Sterile saline or other suitable vehicle

-

Surgical instruments

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy at the T10 vertebral level to expose the spinal cord.

-

Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device (e.g., 10 g weight dropped from 12.5 mm).

-

A-438079 Administration: Immediately following the injury, administer A-438079 via intraperitoneal injection. A reported effective dose is 35 µ g/rat dissolved in a suitable vehicle.[5]

-

Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and bladder expression.

-

Tissue Collection and Analysis: At a predetermined time point (e.g., 24 hours, 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Immunohistochemistry: Dissect the spinal cord, cryoprotect in sucrose, and section for immunohistochemical analysis of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and P2X7R expression.

-

Western Blot/ELISA: Alternatively, a segment of the spinal cord centered on the lesion site can be dissected, homogenized, and used for Western blot or ELISA to quantify protein levels of P2X7R, NLRP3, IL-1β, etc.

-

Western Blot Analysis

Procedure:

-

Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against P2X7R (e.g., 1:1000 dilution), NLRP3 (e.g., 1:1000 dilution), or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

ELISA for IL-1β

Procedure:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards (recombinant IL-1β) and samples (cell culture supernatants or tissue homogenates) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of P2X7R-Mediated Neuroinflammation and Inhibition by A-438079

Caption: P2X7R signaling cascade in neuroinflammation and its inhibition by A-438079.

Experimental Workflow for In Vitro Microglial Activation Study

Caption: Workflow for studying the effect of A-438079 on microglial activation in vitro.

Experimental Workflow for In Vivo Spinal Cord Injury Study

Caption: Workflow for investigating the therapeutic potential of A-438079 in a rat model of spinal cord injury.

Conclusion

A-438079 serves as a valuable pharmacological tool for dissecting the role of the P2X7 receptor in neuroinflammatory processes. Its high selectivity and potent inhibitory activity make it an ideal candidate for both in vitro and in vivo investigations into the mechanisms underlying a variety of neurological disorders with a neuroinflammatory component. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize A-438079 in their studies. Further research leveraging this and other P2X7R antagonists will undoubtedly continue to elucidate the complex interplay between purinergic signaling and neuroinflammation, paving the way for novel therapeutic strategies.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 Receptor Activation Induces Reactive Oxygen Species Formation and Cell Death in Murine EOC13 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The P2X7 Receptor Antagonist A-438079: A Technical Guide to its Effects on Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β). A critical upstream activator of the NLRP3 inflammasome is the P2X7 receptor, an ATP-gated ion channel. This technical guide provides an in-depth overview of A-438079, a selective antagonist of the P2X7 receptor, and its effects on inflammasome activation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: The P2X7 Receptor and NLRP3 Inflammasome Axis

The P2X7 receptor is a purinergic receptor expressed on various immune cells, including macrophages and microglia.[1] Upon binding of extracellular ATP, a danger signal released from stressed or dying cells, the P2X7 receptor forms a non-selective cation channel.[2] This leads to an efflux of potassium ions (K+) from the cell, a critical trigger for the assembly and activation of the NLRP3 inflammasome.[2]

The canonical NLRP3 inflammasome is a multi-protein complex comprising the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1.[3] Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3]

A-438079 is a potent and selective, competitive antagonist of the P2X7 receptor.[1][4][5] By blocking the P2X7 receptor, A-438079 prevents ATP-induced signaling and consequently inhibits the activation of the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the P2X7-NLRP3 axis in various inflammatory conditions and a potential therapeutic candidate.

Mechanism of Action of A-438079

A-438079 acts as a competitive antagonist at the P2X7 receptor, meaning it binds to the same site as the endogenous ligand ATP, thereby preventing its activation. This blockade inhibits the downstream signaling cascade that leads to NLRP3 inflammasome activation.

Quantitative Data on the Effects of A-438079

The following tables summarize the quantitative data on the inhibitory activity of A-438079 from various studies.

Table 1: P2X7 Receptor Antagonist Activity of A-438079

| Species | Assay | IC50 / pIC50 | Reference |

| Human | Ca2+ influx | pIC50 = 6.9 | [4][5] |

| Human | Ca2+ influx | IC50 = 300 nM | [1] |

| Rat | Ca2+ influx | IC50 = 321 nM | [4] |

| Rat | Ca2+ influx | IC50 = 100 nM | [1] |

| Mouse | BzATP-induced calcium-flux | pIC50 = 5.54 (IC50 = 2900 nM) | [6] |

Table 2: Inhibition of Inflammasome Activation by A-438079

| Cell Type | Stimulus | Measured Effect | Inhibition | Concentration | Reference |

| Human THP-1 cells | BzATP | IL-1β release | pIC50 = 6.7 | - | [1] |

| Murine Neutrophils | ATP | IL-1β secretion | Significant | 25 µM | [7] |

| Rat Dorsal Horn Slices | LPS + ATP | IL-1β release | Complete | 10 µM | [8] |

| Murine J774 cells | - | IL-1β release | Blocked | - | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of A-438079 on inflammasome activation.

In Vitro Model of NLRP3 Inflammasome Activation

A common in vitro model utilizes murine bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines such as J774A.1 or THP-1 cells.[10][11][12] The activation of the NLRP3 inflammasome is typically a two-step process.

Protocol:

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary BMDMs) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[10]

-

Priming (Signal 1): Replace the culture medium and prime the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[10]

-

Inhibitor Treatment: Pre-incubate the primed cells with the desired concentrations of A-438079 or a vehicle control (e.g., DMSO) for 30-60 minutes.

-

Activation (Signal 2): Add ATP to a final concentration of 5 mM to trigger NLRP3 inflammasome activation. Incubate for 30-45 minutes.[10]

-

Sample Collection:

Quantification of IL-1β Release by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of secreted IL-1β in the cell culture supernatant.

Protocol (General):

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for IL-1β.[13][14][15][16][17]

-

Sample and Standard Addition: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at 37°C or as recommended by the kit manufacturer.[14]

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for IL-1β. Incubate for 1 hour at 37°C.[14]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.[14]

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 10-20 minutes at 37°C.[14]

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.[14]

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[14]

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.

Assessment of Caspase-1 Activation by Western Blot

Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10) in both cell lysates and supernatants.[18][19][20][21]

Protocol (General):

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Prepare protein samples from cell lysates and concentrated supernatants for SDS-PAGE.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both pro- and cleaved forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the extent of caspase-1 cleavage.

Visualization of ASC Speck Formation by Immunofluorescence

Upon inflammasome activation, the adaptor protein ASC polymerizes into a large, perinuclear structure termed an "ASC speck". This can be visualized using immunofluorescence microscopy.[22][23][24][25][26]

Protocol (General):

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and perform the inflammasome activation protocol as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., PBS with 1% BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Quantify the percentage of cells containing ASC specks.

Conclusion

A-438079 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in NLRP3 inflammasome activation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in academia and industry. By elucidating the mechanisms of inflammasome activation and identifying potent inhibitors like A-438079, we can advance our understanding of inflammatory diseases and accelerate the development of novel therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 Inflammasome: Macrophage Activation and Disease | Bio-Techne [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mpbio.com [mpbio.com]

- 14. shop-neotest.ru [shop-neotest.ru]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. abcam.com [abcam.com]

- 18. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. adipogen.com [adipogen.com]

- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

A-438079: A Selective P2X7 Receptor Antagonist for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The P2X7R is increasingly implicated in the pathophysiology of various diseases, including cancer, where its expression is often upregulated. In the tumor microenvironment, high concentrations of ATP can stimulate P2X7R, leading to diverse and sometimes contradictory outcomes, including cancer cell proliferation, migration, and death. This technical guide provides a comprehensive overview of A-438079, its mechanism of action, and its applications in cancer research. It includes a compilation of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of P2X7R antagonism in oncology.

Introduction to A-438079

A-438079 is a small molecule, tetrazole-based compound that acts as a competitive antagonist of the human P2X7 receptor.[1] It exhibits high selectivity for P2X7R over other P2X receptor subtypes and various other ion channels and receptors.[1] The activation of P2X7R by ATP is linked to several cellular processes relevant to cancer, such as inflammation, immune response modulation, and programmed cell death.[2] Consequently, A-438079 has emerged as a critical pharmacological tool for elucidating the role of P2X7R in cancer biology and as a potential therapeutic agent.

Mechanism of Action

A-438079 functions by competitively binding to the P2X7 receptor, thereby preventing its activation by extracellular ATP. The binding of ATP to P2X7R normally triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[2] This initial channel opening can, with sustained ATP stimulation, lead to the formation of a larger, non-selective pore, which can trigger downstream signaling cascades.[2] A-438079 blocks these ATP-induced events, including calcium influx and the subsequent formation of the membrane pore.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of A-438079 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of A-438079

| Parameter | Cell Line/System | Species | Value | Reference |

| IC₅₀ (Calcium Influx) | 1321N1 astrocytoma cells stably transfected with P2X7R | Human | 300 nM | [1] |

| IC₅₀ (Calcium Influx) | 1321N1 astrocytoma cells stably transfected with P2X7R | Rat | 100 nM | [1] |

| pIC₅₀ (IL-1β Release) | THP-1 cells (differentiated with IFNγ and LPS) | Human | 6.7 | [1] |

| Concentration for In Vitro Studies | HCT-116 and SW620 (colorectal cancer) | Human | 10 µM | [3] |

Table 2: In Vivo Efficacy and Dosage of A-438079

| Animal Model | Disease Model | Dosage | Effect | Reference |

| Rat | Neuropathic Pain | ED₅₀ of 76 µmol/kg | Reduced mechanical allodynia | [1] |

| Mouse | Acetaminophen-induced Liver Injury | 80 mg/kg | Attenuated liver injury | [4] |

| Nude Mice | Colorectal Cancer Xenograft (SW620 cells) | Not specified in abstract | Inhibited tumor growth | [3] |

| Mouse | Mammary Tumor | Not specified in abstract | Slowed tumor growth | [5] |

Signaling Pathways Modulated by A-438079 in Cancer

A-438079, by inhibiting the P2X7 receptor, can modulate critical signaling pathways involved in cancer progression, particularly those related to apoptosis and pyroptosis.

Apoptosis Pathway

In colorectal cancer cells, A-438079 has been shown to promote apoptosis.[3] This is achieved by modulating the Bcl-2 family of proteins and activating the caspase cascade. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, the initiator caspase in the intrinsic apoptosis pathway, which in turn activates the executioner caspase, caspase-3, leading to programmed cell death.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pharmacology of A-438079: A Technical Guide for Researchers

An In-depth Examination of a Selective P2X7 Receptor Antagonist

Introduction

A-438079 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] As a member of the P2X family of purinergic receptors, the P2X7 receptor is prominently expressed on immune cells, such as macrophages and microglia, and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][3] Its activation by high concentrations of ATP, typically released during cellular stress or injury, leads to cation influx, formation of a non-selective pore, and downstream signaling events culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3][4] A-438079, a tetrazole-based compound, acts as a competitive antagonist at the P2X7 receptor, making it a valuable tool for elucidating the receptor's function and a potential therapeutic agent for various inflammatory and neurological conditions.[1][5]

Mechanism of Action

A-438079 exerts its pharmacological effects by competitively binding to the P2X7 receptor, thereby preventing its activation by ATP.[1][5] This blockade inhibits the initial influx of cations, such as calcium and sodium, and the subsequent formation of a large transmembrane pore, which is a hallmark of sustained P2X7 receptor activation.[1][6] By preventing these upstream events, A-438079 effectively suppresses the downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.[3][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for A-438079 across different species and experimental models.

Table 1: In Vitro Activity of A-438079

| Parameter | Species | Cell Line/System | Agonist | Value | Reference |

| IC₅₀ (Ca²⁺ influx) | Human | 1321N1 astrocytoma cells | BzATP | 300 nM | [1] |

| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 astrocytoma cells | BzATP | 100 nM | [1] |

| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 astrocytoma cells | BzATP | 321 nM | [2][8] |

| pIC₅₀ (Ca²⁺ influx) | Human | Recombinant P2X7 cell line | - | 6.9 | [2][5][9] |

| pIC₅₀ (IL-1β release) | Human | THP-1 cells | BzATP | 6.7 | [1] |

| Selectivity | Various | P2X2, P2X3, P2X4 receptors | - | No significant activity up to 10 µM | [1] |

Table 2: In Vivo Efficacy of A-438079

| Animal Model | Species | Endpoint | Route of Administration | ED₅₀ / Effective Dose | Reference |

| Neuropathic Pain (CCI) | Rat | Reduction of mechanical allodynia | Intraperitoneal (i.p.) | 76 µmol/kg | [1] |

| Neuropathic Pain (SNL & CCI) | Rat | Increased withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [2] |

| Neuropathic Pain | Rat | Reduced noxious and innocuous evoked activity of spinal neurons | Intravenous (i.v.) | 80 µmol/kg | [2][8] |

| Status Epilepticus | Mouse | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [8] |

| Acetaminophen-induced Liver Injury | Mouse | Attenuation of liver injury | Intraperitoneal (i.p.) | 80 mg/kg | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacology of A-438079.

In Vitro Calcium Influx Assay (FLIPR)

This protocol describes the measurement of intracellular calcium concentration changes in response to P2X7 receptor activation and its inhibition by A-438079 using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Human 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well black, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A-438079.

-

P2X7 receptor agonist (e.g., BzATP).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the P2X7-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of A-438079 in the assay buffer. After the dye loading incubation, wash the cells with the assay buffer and then add the different concentrations of A-438079 to the wells. Incubate for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Prepare the P2X7 agonist (e.g., BzATP) in the assay buffer. Place the cell plate into the FLIPR instrument. Initiate the fluorescence reading to establish a baseline. The instrument's integrated liquid handler then adds the agonist to the wells, and fluorescence is continuously monitored to measure the change in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is expressed as a ratio over the baseline. The IC₅₀ value for A-438079 is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.

IL-1β Release Assay

This protocol details the measurement of IL-1β released from cultured immune cells following P2X7 receptor stimulation and its inhibition by A-438079.

Materials:

-

Human monocytic cell line (e.g., THP-1).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS).

-

A-438079.

-

P2X7 receptor agonist (e.g., BzATP).

-

ELISA kit for human IL-1β.

Procedure:

-

Cell Priming: Culture THP-1 cells and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Wash the primed cells and pre-incubate them with various concentrations of A-438079 for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., 300 µM BzATP) for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of A-438079 compared to the vehicle control to determine the pIC₅₀ value.

Pore Formation Assay (Ethidium Bromide Uptake)

This assay measures the formation of the P2X7 receptor-associated large pore by quantifying the uptake of a fluorescent dye, such as ethidium bromide.

Materials:

-

Cells expressing the P2X7 receptor.

-

Assay buffer.

-

Ethidium bromide.

-

A-438079.

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plate).

-

Inhibitor Incubation: Wash the cells with the assay buffer and pre-incubate with different concentrations of A-438079.

-

Assay: Add ethidium bromide to the wells at a final concentration of 5-20 µM. Add the P2X7 agonist (e.g., 5 mM ATP).

-

Measurement: Measure the fluorescence (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 20-30 minutes.

-

Data Analysis: Determine the rate of fluorescence increase, which corresponds to the rate of dye uptake and pore formation. Calculate the inhibition by A-438079 at different concentrations to determine its IC₅₀.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol describes the induction of neuropathic pain in rats using the CCI model and the assessment of the analgesic effects of A-438079.

Animals:

-

Adult male Sprague-Dawley or Wistar rats.

Procedure:

-

Surgical Procedure: Anesthetize the rat. At the mid-thigh level, expose the common sciatic nerve. Loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing.[2][8] The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.[11] Close the muscle and skin layers.

-

Post-operative Care: House the animals with additional bedding and monitor for signs of distress.[6][8] Allow for a recovery period of at least 7 days for the development of neuropathic pain behaviors.[11]

-

Drug Administration: Prepare A-438079 in a suitable vehicle. Administer A-438079 via the desired route (e.g., intraperitoneally) at various doses.

-

Behavioral Testing (Mechanical Allodynia): Use von Frey filaments to assess the mechanical withdrawal threshold of the hind paw ipsilateral to the nerve injury. A decreased threshold indicates mechanical allodynia. Test the animals at different time points after drug administration.

-

Data Analysis: Compare the mechanical withdrawal thresholds of the A-438079-treated groups with the vehicle-treated control group to determine the efficacy of the compound in reversing mechanical allodynia.

Visualizations

Signaling Pathway of P2X7 Receptor and Inhibition by A-438079

Caption: P2X7 receptor signaling cascade and its inhibition by A-438079.

Experimental Workflow for In Vitro Characterization of A-438079

Caption: General workflow for the in vitro characterization of A-438079.

Logical Relationship in a Neuropathic Pain Study with A-438079

Caption: Logical flow of A-438079's effect in a neuropathic pain model.

References

- 1. benchchem.com [benchchem.com]

- 2. Chronic Constriction Injury Model [bio-protocol.org]

- 3. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. criver.com [criver.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A-438079: A Potent Inhibitor of Cytokine Release - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound A-438079 and its significant impact on cytokine release. A-438079 is a selective and competitive antagonist of the P2X7 receptor, a key player in inflammatory pathways. Its ability to modulate the production of pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), has positioned it as a valuable tool in immunology and pharmacology research, and a potential therapeutic agent for a range of inflammatory diseases.

Core Mechanism of Action: Inhibition of the P2X7/NLRP3 Inflammasome Axis

A-438079 exerts its primary effect by blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by extracellular ATP, often released from damaged or stressed cells, is a critical step in the initiation of the inflammatory cascade.[2][3] This activation triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines.[3][4][5]

The NLRP3 inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[6] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[1][7] By competitively binding to the P2X7 receptor, A-438079 prevents the downstream signaling events that lead to NLRP3 inflammasome activation, thereby potently inhibiting the release of mature IL-1β and other related cytokines.[2][4][6]

Quantitative Impact on Cytokine Release

The inhibitory effect of A-438079 on cytokine release has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, demonstrating the compound's potency across different experimental models.

| Cell Type | Stimulus | A-438079 Concentration | Cytokine Measured | % Inhibition / Effect | Reference |

| Human THP-1 cells (differentiated with IFNγ and LPS) | BzATP | pIC50 of 6.7 | Interleukin-1β (IL-1β) | Potent inhibition | [8] |

| J774DUAL macrophages | LPS (1 µg/mL) + ATP (3 mM) | Not specified (released from silk films) | Interleukin-1β (IL-1β) | Near-complete inhibition | [4] |

| Primary mouse submandibular gland epithelial cells | ATP | Not specified | Interleukin-1β (IL-1β) | Significant reduction | [7] |

| C57BL/6 neutrophil | ATP | Not specified | Interleukin-1β (IL-1β) | Significant reduction | [5] |

| Animal Model | Condition | A-438079 Dosage | Cytokine Measured | Organ/Fluid | Effect | Reference |

| Rat | Lipopolysaccharide (LPS)-induced sepsis | 15 mg/kg | IL-1β, IL-8, TNF-α | Serum | IL-1β and IL-8 levels tended to decrease. IL-1β did not increase in the A-438079 treated group compared to controls. | [2][9] |

| Rat | Intrathecal LPS injection | Not specified | Interleukin-1β (IL-1β) | Spinal cord superfusates | Prevented LPS-induced release | [10] |

| Mouse | Kainic acid-induced seizures | Not specified | IL-1β, NLRP3, ASC, Caspase-1 | Hippocampus | Suppressed protein and mRNA levels | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the common experimental procedures used to study A-438079, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for studying the effects of A-438079 on cytokine release.

In Vitro Inhibition of IL-1β Release from Macrophages

Objective: To determine the efficacy of A-438079 in inhibiting P2X7 receptor-mediated IL-1β release from cultured macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 monocytes differentiated with PMA, or J774 murine macrophages).

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

ATP or BzATP (a more stable P2X7 receptor agonist).

-

A-438079.

-

Vehicle control (e.g., DMSO).

-

ELISA kit for the specific cytokine to be measured (e.g., human or murine IL-1β).

Procedure:

-

Cell Seeding: Plate macrophages in a 24-well plate at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.[11]

-

Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 100 ng/mL to 1 µg/mL) and incubate for 3-4 hours. This step is crucial to induce the expression of pro-IL-1β.[11]

-

Pre-treatment with A-438079: Following the priming step, add A-438079 at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control to the respective wells. Incubate for 30-60 minutes.[11]

-

Stimulation (Signal 2): Add the P2X7 receptor agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells to stimulate the P2X7 receptor. Incubate for 30-60 minutes.[11]

-

Sample Collection: After stimulation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis. The cell pellet can be lysed for intracellular protein analysis (e.g., pro-IL-1β levels via Western blot).[11]

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-1β) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12]

In Vivo Assessment in a Sepsis Model

Objective: To evaluate the in vivo efficacy of A-438079 in reducing systemic cytokine levels in a rat model of LPS-induced sepsis.

Materials:

-

Male Wistar rats.

-

E. coli Lipopolysaccharide (LPS).

-

A-438079.

-

Saline solution.

-

ELISA kits for rat IL-1β, IL-8, and TNF-α.

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into experimental groups: Control, LPS only, and LPS + A-438079.

-

A-438079 Administration: Administer A-438079 (e.g., 15 mg/kg, intraperitoneally) to the treatment group. The control and LPS-only groups receive a corresponding volume of saline.[9]

-

Induction of Sepsis: One hour after A-438079 or saline administration, induce sepsis by intraperitoneal injection of LPS.

-

Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.[2]

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Cytokine Measurement: Measure the concentrations of IL-1β, IL-8, and TNF-α in the serum samples using specific ELISA kits according to the manufacturer's protocols.[2]

-

Data Analysis: Compare the cytokine levels between the different experimental groups to determine the in vivo effect of A-438079.

Conclusion

A-438079 is a powerful and selective tool for investigating the role of the P2X7 receptor in inflammation. Its well-defined mechanism of action, centered on the inhibition of the P2X7/NLRP3 inflammasome pathway, and its demonstrated efficacy in reducing the release of key pro-inflammatory cytokines like IL-1β, make it an invaluable compound for researchers in immunology, neuroscience, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of P2X7 receptor antagonism.

References

- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]